Cas no 85448-89-1 (2'-Methyl-4-methoxydiphenylamine)

2'-Methyl-4-methoxydiphenylamine structure
85448-89-1 structure
Nom du produit:2'-Methyl-4-methoxydiphenylamine
Numéro CAS:85448-89-1
Le MF:C14H15NO
Mégawatts:213.275003671646
CID:60878

2'-Methyl-4-methoxydiphenylamine Propriétés chimiques et physiques

Nom et identifiant

    • 2'-Methyl-4-methoxydiphenylamine
    • N-(4-Methoxyphenyl)-2-methylaniline
    • N-(4-Methoxyphenyl)-2-methylbenzenamine (ACI)
    • p-Anisidine, N-o-tolyl- (6CI)
    • Piscine à noyau: 1S/C14H15NO/c1-11-5-3-4-6-14(11)15-12-7-9-13(16-2)10-8-12/h3-10,15H,1-2H3
    • La clé Inchi: PTVYAMAREYFYBU-UHFFFAOYSA-N
    • Sourire: O(C)C1C=CC(NC2C(C)=CC=CC=2)=CC=1

2'-Methyl-4-methoxydiphenylamine Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  2,8,9-Tris(2-methylpropyl)-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: Toluene ;  9 - 12 h, 80 °C
Référence
P(i-BuNCH2CH2)3N: an effective ligand in the palladium-catalyzed amination of aryl bromides and iodides
Urgaonkar, Sameer; et al, Journal of Organic Chemistry, 2003, 68(2), 452-459

Méthode de production 2

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Cupric acetate ;  1.5 h
Référence
Solvent-free N-arylation of amines with arylboronic acids under ball milling conditions
Zhu, Xingyi; et al, RSC Advances, 2014, 4(43), 22775-22778

Méthode de production 3

Conditions de réaction
1.1 4 h, 150 °C
2.1 Reagents: Methyl iodide Solvents: Xylene ;  3 h, 160 °C
3.1 Reagents: Aluminum chloride Solvents: Dimethylformamide ,  Nitrobenzene ;  1 h, 150 °C
Référence
Synthesis of Diarylamines and Methylcarbazoles and Formal Total Synthesis of Alkaloids Ellipticine and Olivacine
Barrera, Edson ; et al, European Journal of Organic Chemistry, 2022, 2022(24),

Méthode de production 4

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Catalysts: Cuprous iodide Solvents: Toluene ;  14 h, 135 °C
Référence
Copper-catalyzed amination of aryl halides: single-step synthesis of triarylamines
Kelkar, Ashutosh A.; et al, Tetrahedron Letters, 2002, 43(40), 7143-7146

Méthode de production 5

Conditions de réaction
1.1 Catalysts: Palladium hydroxide Solvents: Toluene ;  30 min, rt
1.2 Reagents: Hydrogen ;  30 min, 0.2 MPa, rt → 140 °C
1.3 Reagents: Styrene ,  Tetradecane Solvents: Toluene ;  30 min, rt; 30 min, 0.5 MPa, 140 °C
Référence
Continuous Synthesis of Aryl Amines from Phenols Utilizing Integrated Packed-Bed Flow Systems
Ichitsuka, Tomohiro ; et al, Angewandte Chemie, 2020, 59(37), 15891-15896

Méthode de production 6

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Catalysts: 1905460-14-1 Solvents: 1,4-Dioxane ;  4 h, 100 °C
Référence
Novel Pd-N-heterocyclic carbene complexes: design, synthesis and application in Buchwald-Hartwig cross coupling reaction
Wang, Fan; et al, Youji Huaxue, 2017, 37(8), 2050-2056

Méthode de production 7

Conditions de réaction
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(dibenzylideneacetone)palladium ,  Phosphine, dicyclohexyl(2-phenyl-1H-inden-3-yl)-, tetrafluoroborate(1-) (1:1) Solvents: 1,2-Dimethoxyethane ;  15 h, 120 °C; 120 °C → rt
Référence
Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides
Chen, Lei; et al, Journal of Organometallic Chemistry, 2010, 695(14), 1768-1775

Méthode de production 8

Conditions de réaction
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Toluene ;  rt; 16 h, 105 °C
Référence
Palladium- and Nickel-Catalyzed Aminations of Aryl Imidazolylsulfonates and Sulfamates
Ackermann, Lutz; et al, Organic Letters, 2011, 13(7), 1784-1786

Méthode de production 9

Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  12 h, 70 °C
Référence
Light-Promoted C-N Coupling of Aryl Halides with Nitroarenes
Li, Gang ; et al, Angewandte Chemie, 2021, 60(10), 5230-5234

Méthode de production 10

Conditions de réaction
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene
Référence
An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides
Ali, Mayssam H.; et al, Journal of Organic Chemistry, 2001, 66(8), 2560-2565

Méthode de production 11

Conditions de réaction
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane
Référence
A Diels-Alder approach to biaryl synthesis
Ashburn, Bradley O., 2008, , 69(3),

Méthode de production 12

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Catalysts: 2102190-63-4 Solvents: Cyclopentyl methyl ether ;  1 h, 60 °C
1.2 Solvents: Cyclopentyl methyl ether ;  2 h, 80 °C
Référence
Palladate Precatalysts for the Formation of C-N and C-C Bonds
Zinser, Caroline M.; et al, Organometallics, 2019, 38(14), 2812-2817

Méthode de production 13

Conditions de réaction
1.1 Reagents: Diisopropylethylamine Catalysts: Nickel, [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bromo(2-methylphen… Solvents: Toluene ;  70 °C
Référence
Light-Promoted C-N Coupling of Aryl Halides with Nitroarenes
Li, Gang ; et al, Angewandte Chemie, 2021, 60(10), 5230-5234

Méthode de production 14

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: 1,4-Dioxane ;  24 h, 110 °C
Référence
Synthesis of N-heterocyclic carbene-PdCl2-(iso)quinoline complexes and their application in arylamination at low catalyst loadings
Liu, Feng; et al, Organic & Biomolecular Chemistry, 2016, 14(8), 2563-2571

Méthode de production 15

Conditions de réaction
1.1 Reagents: Aluminum chloride Solvents: Dimethylformamide ,  Nitrobenzene ;  1 h, 150 °C
Référence
Synthesis of Diarylamines and Methylcarbazoles and Formal Total Synthesis of Alkaloids Ellipticine and Olivacine
Barrera, Edson ; et al, European Journal of Organic Chemistry, 2022, 2022(24),

Méthode de production 16

Conditions de réaction
1.1 Catalysts: Cuprous chloride Solvents: Dimethylformamide ;  40 min, 55 °C
1.2 Solvents: Dimethylformamide ;  16 h, 55 °C
Référence
Cu(I)-Mediated Reductive Amination of Boronic Acids with Nitroso Aromatics
Yu, Ying; et al, Organic Letters, 2004, 6(15), 2631-2634

Méthode de production 17

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  (+)-BINAP Solvents: Toluene ;  18 h, 90 °C
Référence
Photocatalytic Cross-Dehydrogenative Amination Reactions between Phenols and Diarylamines
Zhao, Yating; et al, ACS Catalysis, 2017, 7(4), 2446-2451

Méthode de production 18

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide ,  (2S)-N-[4-(4-Phenyl-1H-1,2,3-triazol-1-yl)phenyl]-2-pyrrolidinecarboxamide Solvents: Water ;  24 h, 100 °C
Référence
"On Water'' Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols
Chakraborti, Gargi; et al, Journal of Organic Chemistry, 2018, 83(14), 7347-7359

Méthode de production 19

Conditions de réaction
1.1 2 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  12 h, 70 °C
Référence
Light-Promoted C-N Coupling of Aryl Halides with Nitroarenes
Li, Gang ; et al, Angewandte Chemie, 2021, 60(10), 5230-5234

Méthode de production 20

Conditions de réaction
1.1 Reagents: Sodium nitrite Solvents: Heptane ,  Water ;  2 h, 50 °C
2.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  12 h, 70 °C
Référence
Light-Promoted C-N Coupling of Aryl Halides with Nitroarenes
Li, Gang ; et al, Angewandte Chemie, 2021, 60(10), 5230-5234

Méthode de production 21

Conditions de réaction
1.1 Reagents: Bis(1,5-cyclooctadiene)nickel Solvents: Tetrahydrofuran ;  4 h, rt
1.2 2 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  12 h, 70 °C
Référence
Light-Promoted C-N Coupling of Aryl Halides with Nitroarenes
Li, Gang ; et al, Angewandte Chemie, 2021, 60(10), 5230-5234

Méthode de production 22

Conditions de réaction
1.1 Reagents: Tripotassium phosphate Catalysts: Cuprous iodide ,  N1,N2-Bis(2-furanylmethyl)ethanediamide Solvents: Ethanol ;  24 h, 100 °C
Référence
N,N'-Bisoxalamides Enhance the Catalytic Activity in Cu-Catalyzed Coupling of (Hetero)Aryl Bromides with Anilines and Secondary Amines
Bhunia, Subhajit; et al, Journal of Organic Chemistry, 2017, 82(23), 12603-12612

Méthode de production 23

Conditions de réaction
1.1 Reagents: Tripotassium phosphate Catalysts: 4,4′-Dimethyl-2,2′-bipyridine ,  Nickel, chloro(η5-2,4-cyclopentadien-1-yl)[rel-(3aR,9aR)-1,3-dicyclohexyl-1,3,3a… Solvents: Dimethylformamide ,  Toluene ;  rt; 8 h, 70 °C
1.2 Reagents: Water ;  rt
Référence
Nickel-catalyzed N-arylation of amines with arylboronic acids under open air
Ando, Shin ; et al, Tetrahedron Letters, 2019, 60(18), 1277-1280

Méthode de production 24

Conditions de réaction
1.1 Reagents: Acetic acid ,  Tempo Catalysts: Copper Solvents: Acetonitrile ;  250 psi, 40 °C
Référence
The solid copper-mediated C-N cross-coupling of phenylboronic acids under continuous flow conditions
Bao, Jennifer; et al, Tetrahedron Letters, 2016, 57(6), 654-657

Méthode de production 25

Conditions de réaction
1.1 Reagents: Methyl iodide Solvents: Xylene ;  3 h, 160 °C
2.1 Reagents: Aluminum chloride Solvents: Dimethylformamide ,  Nitrobenzene ;  1 h, 150 °C
Référence
Synthesis of Diarylamines and Methylcarbazoles and Formal Total Synthesis of Alkaloids Ellipticine and Olivacine
Barrera, Edson ; et al, European Journal of Organic Chemistry, 2022, 2022(24),

2'-Methyl-4-methoxydiphenylamine Raw materials

2'-Methyl-4-methoxydiphenylamine Preparation Products

2'-Methyl-4-methoxydiphenylamine Littérature connexe

  • 1. The synthesis of pyrido [4,3-b]carbazoles from diphenylamine derivatives: alternative routes to and relay syntheses of ellipticines and olivacines
    Robin J. Hall,Jeremy Marchant,Ana M. F. Oliveira-Campos,Maria-Jo?o R. P. Queiroz,Patrick V. R. Shannon J. Chem. Soc. Perkin Trans. 1 1992 3439

Articles recommandés

Fournisseurs recommandés
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Zhejiang Brunova Technology Co., Ltd.
pengshengyue
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
pengshengyue
Taizhou Jiayin Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Taizhou Jiayin Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Xinsi New Materials Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jiangsu Xinsu New Materials Co., Ltd